Monomethyl auristatin F hydrochloride is classified as an antineoplastic agent. It is a member of the auristatin family, which includes other derivatives like monomethyl auristatin E. These compounds are characterized by their ability to inhibit microtubule dynamics, thereby disrupting cell division and leading to apoptosis in rapidly dividing cancer cells. The compound is synthesized through various chemical methods rather than being extracted from natural sources.
The synthesis of monomethyl auristatin F hydrochloride typically involves several steps:
Monomethyl auristatin F hydrochloride has a complex molecular structure characterized by a peptide-like backbone with a unique side chain that contributes to its biological activity. Its molecular formula is C_19H_24ClN_3O_3, and it has a molecular weight of approximately 373.87 g/mol.
Monomethyl auristatin F hydrochloride participates in various chemical reactions, particularly those involved in forming conjugates with antibodies:
Monomethyl auristatin F exerts its antitumor effects primarily through:
Preclinical studies have demonstrated significant efficacy against various cancer types when used in ADC formulations .
Analytical methods such as HPLC are employed to monitor its stability over time, particularly in formulations intended for therapeutic use .
Monomethyl auristatin F hydrochloride is primarily used in:
Monomethyl auristatin F (MMAF) hydrochloride is a potent synthetic derivative of dolastatin 10, a natural cytostatic peptide originally isolated from the sea hare Dolabella auricularia. As a microtubule-targeting agent (MTA), MMAF exerts its cytotoxic effects by binding to tubulin heterodimers and disrupting microtubule dynamics. High-resolution structural studies (1.8–2.5 Å) reveal that MMAF binds specifically to the "peptide site" of β-tubulin, overlapping with but extending beyond the vinca alkaloid binding domain [2] [10]. This interaction occurs with a stoichiometry of approximately 1:1 (MMAF:tubulin heterodimer) and an apparent dissociation constant (Kd) of ~1.6 μM [10].
Upon binding, MMAF suppresses microtubule dynamics through three primary mechanisms:
Table 1: Mechanistic Effects of MMAF on Microtubule Dynamics
Parameter | Effect of MMAF | Functional Consequence |
---|---|---|
Tubulin binding affinity | Kd ≈ 1.6 μM | High-affinity occupancy of β-tubulin site |
Polymerization kinetics | 75% reduction in assembly rate | Incomplete spindle formation |
Microtubule catastrophe frequency | 68% decrease | Mitotic arrest at prometaphase |
Nucleotide exchange | Inhibition of GTP hydrolysis | Suppressed microtubule resilience |
These actions culminate in irreversible G2/M cell cycle arrest and caspase-dependent apoptosis, with in vitro cytotoxicity typically observed in the sub-nanomolar range (IC50: 0.1–5 nM) across multiple cancer lineages [3] [7].
MMAF hydrochloride exhibits distinct pharmaceutical advantages over its analog monomethyl auristatin E (MMAE), particularly regarding tumor specificity and offtarget toxicity profiles:
Reduced Membrane Permeability: Unlike MMAE, MMAF incorporates a C-terminal phenylalanine residue bearing a negatively charged carboxylic acid group. This modification confers greater hydrophilicity (logP reduced by >2 units) and limits passive diffusion across lipid bilayers [3] [7]. Consequently, MMAF released from antibody-drug conjugates (ADCs) in tumor tissue exhibits minimal penetration into adjacent non-antigen-expressing cells, reducing "bystander killing" of healthy tissues [7].
Target-Restricted Cytotoxicity: Pharmacokinetic studies in rats demonstrate MMAF’s rapid systemic clearance (t1/2: <1 hr) and negligible oral bioavailability (0%), attributable to its polarity [3]. This contrasts with MMAE, which shows significant membrane permeability and bystander effects in heterogeneous tumors [7].
Metabolic Stability: MMAF undergoes limited hepatic metabolism, primarily via demethylation, preserving its structural integrity in circulation. This stability ensures that cytotoxic payload remains inactive until linker cleavage within target cells [3].
Table 2: Comparative Properties of MMAF vs. MMAE
Property | MMAF | MMAE | Therapeutic Implication |
---|---|---|---|
C-terminal group | Charged carboxylic acid | Neutral methyl ester | Membrane impermeability (MMAF) |
LogP (octanol/water) | ~1.2 | ~3.5 | Reduced bystander effects (MMAF) |
Bystander killing in vitro | Minimal | Significant | Safety in heterogeneous tumors |
Plasma clearance (rat) | High (CL: 45.2 mL/min/kg) | Moderate | Lower systemic exposure |
These properties make MMAF hydrochloride the preferred auristatin for targeting tumors with heterogeneous antigen expression or situated near critical tissues (e.g., peripheral nerves) [6] [10].
The acidic extracellular pH (pHe ≈ 6.5–7.0) of hypoxic tumors provides a biochemical lever for enhancing MMAF delivery. Two acidosis-responsive strategies show significant promise:
pHLIP-Mediated Translocation: pH-Low Insertion Peptides (pHLIPs) undergo conformational transitions in acidic environments, inserting as transmembrane α-helices. MMAF conjugated to pHLIP’s C-terminus via reducible disulfide bonds achieves cytosolic delivery upon acidification. In murine models, pHLIP-MMAF conjugates exhibit 8-fold higher tumor accumulation than free MMAF, with payload release confirmed via intracellular glutathione cleavage [4] [8].
Charge-Modified Antibodies: Antibody-drug conjugates (ADCs) incorporating pH-sensitive linkers (e.g., hydrazones) or charge-shifting modifications (e.g., masking MMAF’s carboxylate) leverage tumor acidity for selective payload release. For example, ADCs with dipeptide linkers (e.g., valine-citrulline) demonstrate acid-enhanced cathepsin B cleavage, increasing intratumoral MMAF concentrations by >10-fold compared to physiological pH [4] [7].
Table 3: Acidosis-Targeted MMAF Delivery Systems
Strategy | Mechanism | Delivery Efficiency |
---|---|---|
pHLIP-MMAF conjugates | pH-dependent membrane insertion | 8-fold ↑ tumor MMAF vs. free |
Charge-shielding ADCs | Acidic hydrolysis of maleic acid masking groups | 90% payload release at pH 6.0 |
Cathepsin-cleavable linkers | Acid-enhanced enzymatic cleavage (e.g., VC) | 10-fold ↑ tumoral drug release |
These approaches exploit the Warburg effect (aerobic glycolysis in tumors) to enhance therapeutic indices, enabling MMAF activity precisely where pathological acidosis occurs [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7